molecular formula C21H21N5O3 B12279213 1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one

1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one

Cat. No.: B12279213
M. Wt: 391.4 g/mol
InChI Key: QXDHJIGECWYLFX-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a pyridine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multiple steps. One common approach is the reaction between a pyridine derivative and a pyrimidine derivative under specific conditions. The reaction may involve the use of catalysts such as MgO nanoparticles to facilitate the formation of the desired product . The reaction conditions often include controlled temperatures and the use of solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various acids and bases . The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of pyridine and pyrimidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

1-methyl-3-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyridin-2-one

InChI

InChI=1S/C21H21N5O3/c1-25-10-2-3-18(19(25)27)20(28)26-11-6-17(7-12-26)29-21-23-13-16(14-24-21)15-4-8-22-9-5-15/h2-5,8-10,13-14,17H,6-7,11-12H2,1H3

InChI Key

QXDHJIGECWYLFX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4

Origin of Product

United States

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